N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline
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Overview
Description
N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or through the use of trifluoromethyl sulfonates.
Final Coupling Reaction: The final step involves the coupling of the imidazo[1,2-a]pyridine derivative with 3-(trifluoromethyl)aniline using coupling reagents like palladium catalysts or other suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products .
Scientific Research Applications
N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer properties.
3-bromo-2-methylimidazo[1,2-a]pyridine: Exhibits antimicrobial activity against Staphylococcus aureus.
Imidazo[1,2-a]pyridine derivatives: Broad range of biological activities, including antiviral, antibacterial, and antifungal properties.
Uniqueness
N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C16H14F3N3 |
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Molecular Weight |
305.30 g/mol |
IUPAC Name |
N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H14F3N3/c1-11-5-6-15-21-14(10-22(15)9-11)8-20-13-4-2-3-12(7-13)16(17,18)19/h2-7,9-10,20H,8H2,1H3 |
InChI Key |
WWDSAIIGWIOOBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CNC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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